molecular formula C6H11N3O2S B14913711 n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide

n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide

Cat. No.: B14913711
M. Wt: 189.24 g/mol
InChI Key: DLTIYZTYCYSNJO-UHFFFAOYSA-N
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Description

n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol . This compound is characterized by the presence of an imidazole ring substituted with an ethyl group at the 1-position and a methanesulfonamide group at the 5-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide typically involves the reaction of 1-ethylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methanesulfonamide group may enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • n-(1-Methyl-1h-imidazol-5-yl)methanesulfonamide
  • n-(1-Propyl-1h-imidazol-5-yl)methanesulfonamide
  • n-(1-Butyl-1h-imidazol-5-yl)methanesulfonamide

Uniqueness

n-(1-Ethyl-1h-imidazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position of the imidazole ring and the methanesulfonamide group at the 5-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N-(3-ethylimidazol-4-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-3-9-5-7-4-6(9)8-12(2,10)11/h4-5,8H,3H2,1-2H3

InChI Key

DLTIYZTYCYSNJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1NS(=O)(=O)C

Origin of Product

United States

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